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Compound of Interest

Compound Name: Uramil

Cat. No.: B086671

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
aminobarbituric acid, also known as uramil. The document details key spectroscopic data,
outlines experimental protocols for obtaining this data, and presents a visual representation of
its synthesis pathway. This information is crucial for the identification, characterization, and
quality control of 5-aminobarbituric acid in research and drug development settings.

Introduction

5-Aminobarbituric acid is a pyrimidine derivative that serves as a key intermediate in the
synthesis of various compounds with potential therapeutic applications. A thorough
understanding of its spectroscopic characteristics is fundamental for researchers working with
this molecule. This guide summarizes its known spectral data from various analytical
techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance
(NMR), and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 5-
aminobarbituric acid. Data for the closely related compound, 5-aminouracil, is also provided for
comparative purposes where direct data for 5-aminobarbituric acid is limited.

Table 1: Infrared (IR) Spectroscopy Data for 5-Aminobarbituric Acid[1]
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Wavenumber (cm—?) Assignment Intensity
3084 N-H Stretch Medium
1725 C=0 Stretch (Amide I) Medium
1710 C=0 Stretch (Amide I) Medium
1582 N-H Bend (Amine Scissoring) Strong
1544 C=C Stretch / N-H Bend Strong
1536 C=C Stretch / N-H Bend Strong
1501 N-H Bend Medium
1413 C-N Stretch Strong

Table 2: Solid-State 3C Nuclear Magnetic Resonance (NMR) Data for 5-Aminobarbituric Acid[1]

Chemical Shift (d) ppm Assignment
86.78 C5

153.92 C2

162.78 C4, C6

Table 3: Mass Spectrometry (MS) Data for 5-Aminobarbituric Acid (Uramil)[2]

m/z Relative Intensity Assignment
57 99.99 Fragment lon
29 83.70 Fragment lon
18 69.75 Fragment lon
28 68.59 Fragment lon
44 27.30 Fragment lon
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Note: The mass spectrum shows fragmentation, and a molecular ion peak at m/z 143 is
expected but may not be the most abundant peak under electron ionization conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are based on established methods for barbituric acid and pyrimidine derivatives and
can be adapted for 5-aminobarbituric acid.

UV-Visible Spectroscopy

A solution of 5-aminobarbituric acid is prepared in a suitable solvent, typically water or a buffer
solution, at a known concentration. The UV-Vis spectrum is recorded using a dual-beam
spectrophotometer, typically over a wavelength range of 200-400 nm. A solvent blank is used
as a reference. The wavelength of maximum absorbance (Amax) and the molar absorptivity (€)
are then determined. The pH of the solution should be controlled and reported as the
absorption spectrum of barbituric acid derivatives can be pH-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of 5-aminobarbituric acid is prepared for analysis, commonly using the KBr
pellet method. A small amount of the sample is intimately mixed with dry potassium bromide
powder and pressed into a thin, transparent disk. The FTIR spectrum is then recorded over the
mid-infrared range (typically 4000-400 cm~1). Alternatively, Attenuated Total Reflectance (ATR)-
FTIR can be used for direct analysis of the solid powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For solution-state NMR, a sample of 5-aminobarbituric acid is dissolved in a suitable
deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds) or D20. *H and 3C NMR spectra
are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million
(ppm) relative to a reference standard, typically tetramethylsilane (TMS). For solid-state NMR,
the powdered sample is packed into a zirconia rotor and spun at the magic angle. Cross-
polarization magic angle spinning (CP-MAS) techniques are typically employed to enhance the
signal of the 13C nuclei.

Mass Spectrometry
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Mass spectra can be obtained using various ionization techniques. For volatile derivatives, Gas
Chromatography-Mass Spectrometry (GC-MS) with electron ionization (El) is a common
method. For direct analysis of the underivatized compound, techniques such as Electrospray
lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) coupled with a high-
resolution mass analyzer can provide accurate mass measurements and fragmentation
patterns.

Synthesis Pathway of 5-Aminobarbituric Acid

The synthesis of 5-aminobarbituric acid typically proceeds through the reduction of 5-
nitrobarbituric acid. This transformation is a key step in providing the amino functionality at the
C5 position of the barbiturate ring.
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Caption: Synthesis of 5-Aminobarbituric Acid from Barbituric Acid.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a 5-aminobarbituric acid sample.
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Caption: Workflow for Spectroscopic Analysis of 5-Aminobarbituric Acid.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource
for the analysis of 5-aminobarbituric acid. Accurate and consistent application of these
techniques is essential for ensuring the quality and integrity of this important chemical
intermediate in research and development. The provided synthesis and analysis workflows
offer a clear visual guide for the key processes involved in working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Properties of 5-Aminobarbituric Acid: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b08667 1#spectroscopic-properties-of-5-
aminobarbituric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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